molecular formula C15H10O2S B14672939 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- CAS No. 35662-09-0

1H-Indene-1,3(2H)-dione, 2-(phenylthio)-

Cat. No.: B14672939
CAS No.: 35662-09-0
M. Wt: 254.31 g/mol
InChI Key: JEIMRKCDSAFPFN-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(phenylthio)- is a heterocyclic compound with a unique structure that includes an indene core substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- typically involves the reaction of indene derivatives with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution on the indene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(phenylthio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The indene core may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

35662-09-0

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-phenylsulfanylindene-1,3-dione

InChI

InChI=1S/C15H10O2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9,15H

InChI Key

JEIMRKCDSAFPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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